molecular formula C15H17N3O3 B5440829 3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5440829
M. Wt: 287.31 g/mol
InChI Key: VHVAYPCCSUQHPK-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-4-2-5-11(8-10)13-17-15(21-18-13)14(19)16-9-12-6-3-7-20-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVAYPCCSUQHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3-methylphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 3-methylphenyl group, often using a Grignard reagent or a similar organometallic compound.

    Attachment of the oxolan-2-ylmethyl group: This can be done through nucleophilic substitution reactions, where the oxadiazole derivative reacts with an oxolan-2-ylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industry: The compound can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(3-methylphenyl)-N-(oxolan-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group and the oxolan-2-ylmethyl group can provide distinct steric and electronic effects, making this compound particularly interesting for various applications.

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